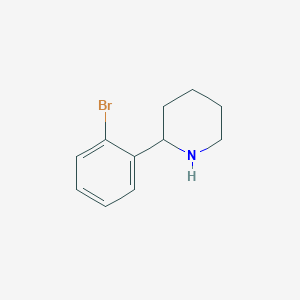

2-(2-Bromophenyl)piperidine

Descripción

2-(2-Bromophenyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 2-position with a 2-bromophenyl group. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of 240.14 g/mol. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its reactivity, lipophilicity, and biological interactions. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing ligands targeting neurological receptors or antiviral agents .

Propiedades

IUPAC Name |

2-(2-bromophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQYYLIFPSPOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-15-2 | |

| Record name | 2-(2-bromophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)piperidine typically involves the reaction of 2-bromobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for 2-(2-Bromophenyl)piperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction but may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Bromophenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as phenyl derivatives or other substituted aromatic compounds.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the piperidine ring.

Aplicaciones Científicas De Investigación

2-(2-Bromophenyl)piperidine and its derivatives are utilized in a variety of research applications, including use as a building block in organic synthesis, in pharmaceutical development, and in biological research . It is also used in material sciences for creating novel materials .

Applications

Pharmaceutical Development 2-(2-Bromophenyl)piperidine is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders . Piperidine derivatives have demonstrated potential as anticancer agents by inducing senescence in melanoma cells. Certain piperidine compounds can provide neuroprotection by modulating calcium influx in brain cells, which is relevant for conditions such as ischemia and migraine.

Organic Synthesis 2-(2-Bromophenyl)piperidine serves as a building block for creating complex molecules and exploring new chemical reactions and pathways . 2-(Bromomethyl)- and 2-(2-bromoethyl)-piperidine can be used in conjugate addition reactions to alkyl acrylates, which can then be used for the synthesis of 2-(methoxycarbonyl)indolizidine .

Material Science This compound is explored for potential applications in creating novel materials, such as polymers and coatings, which can enhance durability and performance .

Biological Research 2-(2-Bromophenyl)piperidine is employed in studies investigating receptor interactions, helping scientists understand the mechanisms of action for certain biological processes . Studies have explored the biological activity of piperidine derivatives, including their anticancer activity, antimicrobial properties, and neuroprotective effects. A series of phenyl piperidine derivatives have shown selective antagonist activity against CCR2 receptors, highlighting their potential in treating inflammatory diseases.

Chemical Probes This chemical acts as a valuable tool in the development of chemical probes for studying protein functions, aiding in drug discovery and development .

Other Potential Applications

- 2-(2-Bromophenyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetic acid has demonstrated anti-inflammatory, analgesic, anticancer, antifungal, and antiviral activities.

- It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses.

- 2-(2-Bromophenyl)piperidine hydrochloride interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromophenyl group allows it to form specific interactions with target proteins, potentially inhibiting or activating enzymatic reactions. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Bromophenyl-Substituted Piperidine Derivatives

N-[1-(2-Bromophenyl)-3-phenyl-2-propynyl]piperidine (Compound 5)

- Structure : Incorporates a propargyl group linking the bromophenyl and phenyl moieties to the piperidine nitrogen.

- Synthesis : Achieved via alkyne coupling reactions, yielding 99% under optimized conditions (hexane/EtOAc solvent system) .

1-Boc-4-(2-Bromophenyl)piperidine

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2-bromophenyl group at the 4-position.

- Physicochemical Properties : Molecular weight 340.26 g/mol ; higher lipophilicity (logP ~3.2) due to the Boc group, which may affect blood-brain barrier permeability .

- Utility : Used as a protected intermediate in multi-step syntheses, contrasting with 2-(2-bromophenyl)piperidine’s direct application in coupling reactions.

Pyridine-Based Analogs

2-(4-Bromophenyl)pyridine

- Structure : Replaces the piperidine ring with pyridine, retaining the bromophenyl group.

- Applications : Primarily used in material science, whereas 2-(2-bromophenyl)piperidine is more common in drug discovery.

2-(4-Bromomethylphenyl)pyridine

Adamantyl and Spiranic Piperidine Derivatives

2-(1-Adamantyl)piperidine (Compound 26)

- Structure : Substitutes the bromophenyl group with a bulky adamantyl moiety.

- Antiviral Activity : Exhibits potent inhibition of influenza A virus (IC₅₀ = 0.8 µM) due to high lipophilicity (logP = 4.1), enhancing membrane penetration .

- Comparison : 2-(2-Bromophenyl)piperidine’s lower logP (~2.5) may reduce cellular uptake but improve aqueous solubility.

Spiranic Piperidine (Compound 38)

Physicochemical and Pharmacological Data

Actividad Biológica

2-(2-Bromophenyl)piperidine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies that highlight its efficacy in various biological systems.

Biological Activity Overview

The biological activity of 2-(2-Bromophenyl)piperidine has been investigated in various studies, revealing its potential as an antiviral, antibacterial, and anticancer agent. The following sections detail these activities.

Antiviral Activity

Research indicates that derivatives of piperidine, including 2-(2-Bromophenyl)piperidine, exhibit antiviral properties. For instance, a study highlighted the synthesis and evaluation of piperidine derivatives against Zika virus (ZV) with varying degrees of inhibitory concentration (IC50). Compounds with similar structural motifs showed promising antiviral activity, suggesting that modifications to the piperidine core can enhance efficacy against viral targets .

Antibacterial Activity

The antibacterial properties of 2-(2-Bromophenyl)piperidine derivatives have been assessed through minimum inhibitory concentration (MIC) studies. In one investigation, several piperidine analogs were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the piperidine ring significantly influenced antibacterial activity. For example, compounds with a bromine substituent demonstrated enhanced potency compared to their non-brominated counterparts .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2-(2-Bromophenyl)piperidine | 12.5 | Staphylococcus aureus |

| Another derivative | 6.25 | Escherichia coli |

| Yet another derivative | 25 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of piperidine derivatives has also been explored. In a study evaluating various compounds for cytotoxicity against cancer cell lines such as HepG2 and MCF-7, some derivatives of 2-(2-Bromophenyl)piperidine exhibited IC50 values comparable to established chemotherapeutics like erlotinib . This suggests that further development could yield effective anticancer agents.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| 2-(2-Bromophenyl)piperidine | 0.164 | MCF-7 |

| Erlotinib | 0.308 | MCF-7 |

| Compound X | 0.137 | HepG2 |

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-(2-Bromophenyl)piperidine is crucial for optimizing its biological activity. Studies have shown that modifications on the aromatic ring and the piperidine nitrogen can significantly impact the compound's potency and selectivity for biological targets. For instance, the introduction of halogen groups has been correlated with increased lipophilicity and improved interaction with target proteins .

Case Studies

- Antiviral Efficacy : A case study involving a series of piperidine derivatives demonstrated that those with bromine substitutions exhibited superior antiviral activity against Zika virus compared to non-substituted variants. The study employed both in vitro assays and molecular docking simulations to elucidate binding interactions .

- Antibacterial Properties : Another investigation focused on the antibacterial effects of several piperidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that specific structural modifications could enhance bactericidal activity, leading to lower MIC values than traditional antibiotics .

- Anticancer Potential : A research effort aimed at assessing the cytotoxicity of various piperidine derivatives found that certain compounds showed significant inhibition of cancer cell proliferation in vitro, indicating their potential as lead compounds for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.